4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

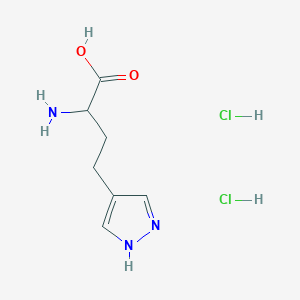

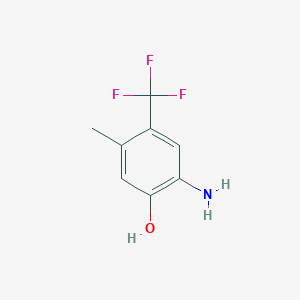

“4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” is a chemical compound with the molecular formula C9H14N2OS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a pyrrolidine ring via a methoxy bridge . The InChI code for this compound is 1S/C9H14N2OS/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9/h6,9-10H,2-5H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.29 . The compound is a solid and its InChI key is WXDLOWXXTGAVSQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Approach

A study conducted by Altug et al. (2011) described an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, showing promising anticancer activity across a range of cancer cell lines. This synthesis method represents a significant advancement in the field of medicinal chemistry, providing a streamlined route to complex molecules potentially useful for cancer treatment Altug et al., 2011.

Cycloaddition Reactions

Research by Sutcliffe et al. (2000) explored the cycloaddition reactions of pyrrolo[1,2-c]thiazole, generated by dehydration of specific thiazole derivatives. This study contributes to the understanding of the reactivity of thiazole compounds, offering insights into the synthesis of novel organic molecules with potential applications in drug discovery and development Sutcliffe et al., 2000.

Thiazole Biosynthesis in Plants

The structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana, as detailed by Godoi et al. (2006), provides new clues about thiazole biosynthesis in eukaryotes. This research is crucial for understanding the metabolic pathways in plants and could lead to the development of bioengineering strategies to improve crop resistance and nutritional value Godoi et al., 2006.

Anticancer Agents Development

Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various tumor cell lines, demonstrating the potential of these compounds as anticancer agents. The selective toxicity of these derivatives towards cancer cells over normal cells suggests a promising avenue for cancer therapy research Ivasechko et al., 2022.

Electrochromic Materials

A study on donor-acceptor-donor polymers for green and near-infrared electrochromics by Ming et al. (2015) highlighted the application of thiazole derivatives in the development of electrochromic materials. These materials change color in response to electric fields, with potential applications in smart windows, displays, and low-energy consumption devices Ming et al., 2015.

Eigenschaften

IUPAC Name |

4-methyl-2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)5-12-8-2-3-10-4-8/h6,8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIBYUCZUVVZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)

![3-METHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2860717.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2860726.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)

![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)